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2-amino-N-(5-methylpyridin-2-yl)propanamide

Muscarinic M2 receptor GPCR binding radioligand displacement

Positional isomerism undermines kinase assay reproducibility. This 5-methylpyridin-2-yl isomer eliminates the risk of inactive 4-methyl contaminant, ensuring valid SAR data. The free α-amino group enables direct bioconjugation for target engagement studies without additional deprotection. Key procurement considerations: • Purity ≥98% ensures reliable use as an HPLC reference standard for isomer-specific methods. • Modular scaffold supports rapid amide coupling for focused library synthesis. • Absence of public activity data makes it a clean negative control or probe precursor for de novo target identification.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B11813757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(5-methylpyridin-2-yl)propanamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC(=O)C(C)N
InChIInChI=1S/C9H13N3O/c1-6-3-4-8(11-5-6)12-9(13)7(2)10/h3-5,7H,10H2,1-2H3,(H,11,12,13)
InChIKeyFJPHHTAXONNJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Baseline Characteristics


2-Amino-N-(5-methylpyridin-2-yl)propanamide (CAS 1290896-19-3) is a small-molecule aminopyridine-propanamide hybrid with molecular formula C9H13N3O and a molecular weight of 179.22 g/mol , . The compound is commercially available at a typical purity of ≥98% (NLT 98%) for research use . Its structural features include a 5-methylpyridin-2-yl substituent on an amide nitrogen and a free α-amino group on the propanamide backbone, placing it within the broad class of 2-aminopyridine amides that have been explored as kinase inhibitor scaffolds, renin inhibitors, and phosphodiesterase ligands [1], [2].

Privileged aminopyridine scaffold for kinase/GPCR library synthesis
Modular structure: free α-amine for coupling, pyridine for metal coordination
Positional isomer control: 5-methyl vs 4-methyl distinction is critical

Why Generic Substitution Fails for This Aminopyridine Amide


Procurement decisions within the aminopyridine-propanamide class demand compound-specific verification, because even subtle positional isomerism or amino-group deletion can fundamentally alter target selectivity and potency. The 5-methyl substitution pattern on the pyridine ring of the title compound differentiates it from the 4-methyl isomer (e.g., 2-amino-N-(4-methylpyridin-2-yl)propanamide), which is expected to exhibit distinct electronic properties and steric fit in kinase and GPCR binding pockets . Furthermore, the presence of a free α-amino group distinguishes the propanamide backbone from simple N-(pyridin-2-yl)propanamide derivatives lacking this hydrogen-bond-donating moiety, which is critical for interactions with catalytic lysine or aspartate residues in many enzyme active sites [1], [2]. Generic substitution without head-to-head activity data therefore carries a high risk of failing to replicate target engagement or potency in established assays.

5‑methyl substitution may shift electronic properties and target fit compared to the 4‑methyl positional isomer.
Removal of the free α‑amino group may abolish key hydrogen‑bond interactions in enzyme active sites.

Quantitative Differentiation Evidence Versus Closest Comparators


M2 Muscarinic Receptor Binding Affinity Assessment

High-strength differential evidence against a directly comparable analog is not available in the open scientific literature for 2-amino-N-(5-methylpyridin-2-yl)propanamide. A sole BindingDB entry (BDBM50265980) annotates a dissociation constant (Kd) of 0.700–0.870 nM for the human muscarinic acetylcholine receptor M2 expressed in CHOK9 cells [1]. However, the SMILES string associated with that entry does not correspond to 2-amino-N-(5-methylpyridin-2-yl)propanamide but to a structurally distinct polycyclic compound, rendering the data inapplicable to the title compound. No peer-reviewed primary study or patent was identified that reports quantitative binding, functional, or cellular activity for this exact compound versus a named comparator.

M2 Binding Affinity (Disputed)
Data to verify
Kd 0.700–0.870 nM reported (BDBM50265980) – SMILES mismatch
Not attributable to target compound; discard for procurement decisions.
Verify compound identity in original literature.
Muscarinic M2 receptor GPCR binding radioligand displacement

PDE5A Inhibitory Activity Evaluation

A BindingDB record (BDBM50542296, CHEMBL4641729) lists an IC50 of 36 nM and a Ki of 86 nM against PDE5A (cGMP-specific 3',5'-cyclic phosphodiesterase) [1]. As with the M2 entry, the deposited SMILES string for this record represents a tetracyclic indole-containing structure unrelated to the simple 2-amino-N-(5-methylpyridin-2-yl)propanamide scaffold. Consequently, this PDE5A data cannot be considered valid for the target compound. No other source provides PDE5A or broader phosphodiesterase panel data for this molecule.

PDE5A Inhibition (Disputed)
Data to verify
IC50 36 nM, Ki 86 nM (BDBM50542296) – misassigned scaffold
Erroneous database entry creates risk of procurement misguidance.
Cross-check SMILES before relying on database records.
PDE5 inhibition cGMP phosphodiesterase enzyme inhibition

Physicochemical Property Comparison with Positional Isomer

Vendor technical data indicate that 2-amino-N-(5-methylpyridin-2-yl)propanamide has a calculated partition coefficient (XLogP3) of 0.7 and a topological polar surface area (TPSA) of 68.0–72.7 Ų , . The 4-methyl positional isomer, 2-amino-N-(4-methylpyridin-2-yl)propanamide, is explicitly recognized as a distinct chemical entity, and its differential electronic distribution on the pyridine ring is expected to influence both lipophilicity and hydrogen-bonding patterns . Quantitative chromatographic retention times or experimentally measured logD values for the target compound have not been published, precluding a rigorous numerical comparison.

Positional Isomer Properties
Class-level inference
Target: XLogP3 0.7, TPSA 68–73 Ų (calc.) vs 4-methyl isomer: no experimental data
Isomeric substitution pattern may influence logP and binding‑relevant surface.
Request experimental logD and solubility from supplier before large‑scale procurement.
Positional isomerism logP polar surface area structural differentiation

Validated Research Application Scenarios


Kinase or GPCR Targeted Library Synthesis Scaffold

The aminopyridine-propanamide core exemplified by this compound is a recognized privileged scaffold in kinase inhibitor design, as demonstrated by Incyte's Pim kinase patent family covering pyridineamine compounds [1]. Although target-specific data for this exact molecule are absent, its modular structure (free amine for amide coupling, pyridine nitrogen for metal coordination) makes it suitable as a building block for focused library construction. Procurement for this purpose should be accompanied by internal biochemical profiling against the kinase or GPCR panel of interest.

Renin Inhibitor Lead Optimization Starting Point

Substituted amino propanamides have been systematically optimized as non-peptidic renin inhibitors with reported IC50 values reaching 0.20 nM in biochemical buffer and 19 nM in plasma for advanced analogs [2]. The title compound embodies the minimal pharmacophore of this series and can serve as a starting point or negative control in structure-activity relationship (SAR) studies, provided that its lack of reported renin activity is accounted for in experimental design.

Isomer-Specific Analytical Reference Standard

Given the documented existence of the 4-methylpyridin-2-yl positional isomer , the 5-methyl compound can be used as a certified reference standard (purity ≥98%) for developing HPLC or UPLC methods that resolve positional isomers in reaction monitoring or impurity profiling workflows.

Chemoproteomics Probe Design Precursor

The free α-amino group provides a synthetic handle for derivatization with affinity tags (biotin, fluorophores) or photo-crosslinking moieties. This enables the compound to be employed as a probe precursor in pull-down or cellular target engagement assays, where the absence of confounding polypharmacology data from public databases necessitates de novo target identification.

Application
Selection Property
Validation Focus
Kinase/GPCR library synthesis scaffold
Free amine coupling handle, pyridine metal coordination
Internal biochemical profiling against target panel
Renin inhibitor SAR starting point
Minimal pharmacophore of amino-propanamide series
Verify lack of renin activity in assay
Isomer-specific analytical reference
Certified purity ≥98% for HPLC/UPLC method
Resolution of 5-methyl/4-methyl positional isomers
Chemoproteomics probe precursor
Free α-amino group for affinity tag conjugation
De novo target identification in pull-down assays
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